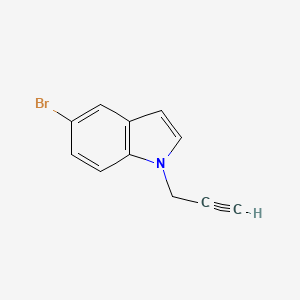

5-bromo-1-(prop-2-yn-1-yl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-1-(prop-2-yn-1-yl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(prop-2-yn-1-yl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromoindole and propargyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours.

Product Isolation: The product is then isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The bromine atom at the 5-position participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl or aryl-heteroatom bond formation.

Suzuki-Miyaura Coupling

This reaction couples the bromoindole with boronic acids to form biaryl derivatives. For example:

Example Reaction:

5-Bromo-1-(prop-2-yn-1-yl)-1H-indole + Phenylboronic acid → 5-Phenyl-1-(prop-2-yn-1-yl)-1H-indole

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: Dioxane/H₂O (4:1)

-

Yield: ~85%

Buchwald-Hartwig Amination

The bromine can be replaced with amine groups under palladium catalysis:

Example Reaction:

this compound + Morpholine → 5-Morpholino-1-(prop-2-yn-1-yl)-1H-indole

Alkyne-Based Reactions

The terminal alkyne group undergoes click chemistry and cycloaddition reactions.

Huisgen Azide-Alkyne Cycloaddition

The propargyl group reacts with azides to form 1,2,3-triazoles:

Example Reaction:

this compound + Benzyl azide → 5-Bromo-1-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-indole

[3+2] Cycloaddition with Diazocompounds

Reaction with ethyl diazoacetate forms pyrazole derivatives:

Example Reaction:

this compound + Ethyl diazoacetate → Ethyl 5-(5-bromo-1H-indol-1-yl)-1H-pyrazole-3-carboxylate

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at the 3-position:

Example Reaction: Nitration

this compound → 5-Bromo-3-nitro-1-(prop-2-yn-1-yl)-1H-indole

Alkylation at Nitrogen

Further alkylation can occur at the indole nitrogen under strong bases:

Example Reaction:

this compound + Methyl iodide → 5-Bromo-1-(prop-2-yn-1-yl)-3-methyl-1H-indole

Sequential Cross-Coupling/Cycloaddition

A two-step process leverages both the bromine and alkyne groups:

-

Suzuki Coupling: Introduce an aryl group at the 5-position.

-

Click Chemistry: Functionalize the alkyne with an azide.

Key Reaction Data Table

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Antiviral Activity : Indole derivatives, including 5-bromo-1-(prop-2-yn-1-yl)-1H-indole, are being studied for their ability to inhibit viral replication. Research indicates that modifications to the indole structure can enhance antiviral potency against various pathogens .

- Anticancer Properties : The compound's structural features make it a candidate for developing anticancer agents. Studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

This compound is also investigated for its biological activities:

- Anti-inflammatory Effects : Research suggests that this compound exhibits anti-inflammatory properties, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

- Antibacterial Properties : Recent studies have explored the use of indole-based compounds as antibacterial agents, particularly against resistant strains of bacteria. The unique structure of this compound may enhance its efficacy in this area .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science:

- Building Block for Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows for further functionalization and incorporation into larger structures .

Case Study 1: Antiviral Screening

A study conducted on various indole derivatives, including this compound, demonstrated significant antiviral activity against influenza viruses. The research focused on the compound's ability to inhibit viral replication and showed promising results that warrant further investigation into its mechanism of action .

Case Study 2: Anticancer Research

In another study, researchers synthesized a series of indole-based compounds, including derivatives of this compound. The compounds were tested against several cancer cell lines, revealing that certain modifications led to increased cytotoxicity and apoptosis induction in cancer cells .

Mecanismo De Acción

The mechanism of action of 5-bromo-1-(prop-2-yn-1-yl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

5-bromoindole: Lacks the prop-2-yn-1-yl group.

1-(prop-2-yn-1-yl)-1H-indole: Lacks the bromine atom.

5-chloro-1-(prop-2-yn-1-yl)-1H-indole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

5-bromo-1-(prop-2-yn-1-yl)-1H-indole is unique due to the presence of both the bromine atom and the prop-2-yn-1-yl group, which can influence its reactivity and potential applications. This combination of functional groups allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for research and development.

Actividad Biológica

5-Bromo-1-(prop-2-yn-1-yl)-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the context of antitumor and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound this compound can be synthesized through palladium-catalyzed cross-coupling reactions, specifically employing the Sonogashira reaction. The synthetic pathway typically involves the reaction of 5-bromoindole with propargyl bromide, leading to the formation of the desired indole derivative. This process allows for modifications that can enhance biological activity.

Antitumor Activity

In Vitro Studies

The antitumor activity of this compound has been evaluated in several studies. For instance, a study reported that compounds derived from this structure exhibited significant tumor cell-growth inhibition in various cancer cell lines. The preliminary screening involved testing at a concentration of 3.16 µg/mL using the XTT assay, which measures cell viability based on metabolic activity.

Results Summary

| Compound | Activity (IC50 µg/mL) | Notes |

|---|---|---|

| This compound | 3.16 | Significant inhibition observed |

| 1-[3-(5-Methoxyindolyl)prop-1-yn]phthalazine | 2.50 | Enhanced activity compared to other derivatives |

| Indoline derivatives | 4.00 | Lower activity than indole counterparts |

The results indicated that modifications to both the indole and phthalazine components could significantly alter biological activity, suggesting that careful design of these compounds could lead to more effective antitumor agents .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Evaluation Metrics

Antimicrobial efficacy was assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests. The compound demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Activity Summary

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

These findings indicate that this compound possesses significant antimicrobial properties, which could be further explored for therapeutic applications .

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer therapy and infection control:

- Case Study on Antitumor Efficacy : A study involving a series of synthesized indole derivatives showed that those containing the propynyl group exhibited improved cytotoxicity against breast cancer cell lines compared to their non-propargylated counterparts.

- Case Study on Antimicrobial Resistance : Research focusing on resistant bacterial strains demonstrated that derivatives of 5-bromoindole could effectively reduce biofilm formation, suggesting a dual mechanism of action involving both bactericidal effects and biofilm disruption.

Propiedades

IUPAC Name |

5-bromo-1-prop-2-ynylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h1,3-5,7-8H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUSQIJDBGUJIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC2=C1C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.